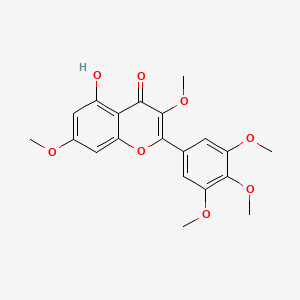
5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone is a natural product found in Gymnosperma glutinosum with data available.
Wissenschaftliche Forschungsanwendungen
Biotransformation and Metabolism
5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone, a polymethoxyflavone (PMF), undergoes biotransformation in the human intestine. A study by Kim, Kim, and Han (2014) found that human intestinal bacteria, specifically Blautia sp. MRG-PMF1, can metabolize various PMFs to corresponding demethylated flavones, expanding our understanding of flavonoid metabolism in the human gut (Kim, Kim, & Han, 2014).
Anti-inflammatory Properties
Research by Dao et al. (2003) revealed that derivatives of 5,7-Dihydroxyflavones possess anti-inflammatory activity, specifically inhibiting PGE2 production in LPS-induced RAW 264.7 cells. This suggests potential therapeutic applications in inflammation-related conditions (Dao et al., 2003).
Antifungal Activity
A study by Almada-Ruiz et al. (2003) demonstrated the antifungal potential of methoxylated flavones, including this compound, against Colletotrichum gloeosporioides, a major plant pathogen. This highlights its potential for controlling fungal diseases in crops (Almada-Ruiz et al., 2003).
Anticancer Activity
The compound has shown potential in cancer research. Borah et al. (2017) found that a structural isomer of this flavone inhibited the growth of triple-negative breast cancer cells by arresting the cell cycle and altering signaling pathways. This research points to its potential utility in cancer treatment (Borah et al., 2017).
Modulation of Cell Proliferation
Ninomiya et al. (2013) explored the structure–activity relationships of 5,7-dihydroxyflavones, finding that certain derivatives, particularly those with hydroxy and methoxy groups, effectively inhibit cell proliferation in human leukemia cells. This suggests a potential role in developing treatments for leukemia (Ninomiya et al., 2013).
Antitumor Properties
Fu et al. (2012) synthesized derivatives of oroxylin A, a compound structurally similar to 5,7-dihydroxyflavones, and found some derivatives to exhibit higher antitumor activities compared to oroxylin A itself, offering insights for developing effective anticancer drugs (Fu et al., 2012).
Inhibition of Colon Cancer Cells
Qiu et al. (2010) studied the effects of 5-hydroxy polymethoxyflavones, closely related to 5,7-Dihydroxyflavones, on human colon cancer cells. Their findings suggest the pivotal role of the hydroxyl group at the 5-position in enhancing the inhibitory activity of these compounds (Qiu et al., 2010).
Therapeutic Potential in Brain and Body Disorders
The flavonoid 7,8-Dihydroxyflavone, similar in structure to 5,7-Dihydroxyflavones, has shown promise as a treatment for various brain and body pathologies due to its BDNF mimetic properties, as reviewed by Emili et al. (2020) (Emili et al., 2020).
Eigenschaften
Molekularformel |
C21H22O10 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-3,6,8-trimethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O10/c1-25-10-8-12(27-3)11(26-2)7-9(10)17-20(29-5)15(23)13-14(22)19(28-4)16(24)21(30-6)18(13)31-17/h7-8,22,24H,1-6H3 |
InChI-Schlüssel |
DUKJDRDRSGUTCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)OC)OC |
Synonyme |
5,7-DHHMF cpd 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)
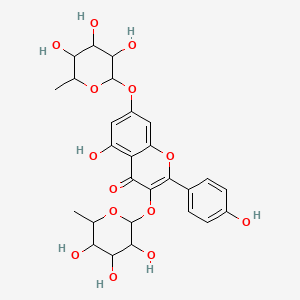
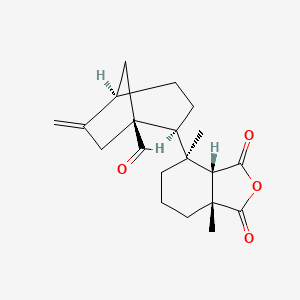
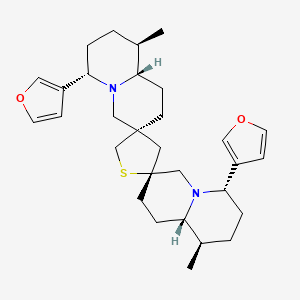
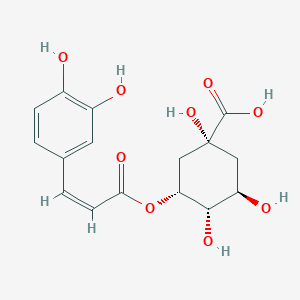
![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)
![(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252865.png)



![[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B1252873.png)

